molecular formula C13H16O3 B13106381 Ethyl 2-methyl-3-oxo-4-phenylbutanoate

Ethyl 2-methyl-3-oxo-4-phenylbutanoate

Cat. No.: B13106381
M. Wt: 220.26 g/mol
InChI Key: OUHGZJIVXDXXMN-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-oxo-4-phenylbutanoate (CAS 2867-62-1) is a specialized β-keto ester compound of interest in advanced synthetic organic chemistry. With a molecular formula of C13H16O3 and a molecular weight of 220.26 g/mol, it serves as a versatile building block for researchers . The structural motif of β-keto esters is characterized by a ketone group adjacent to an ester, which creates a highly reactive platform for various chemical transformations . The presence of both electrophilic and nucleophilic centers in its structure allows this compound to participate in key carbon-carbon bond-forming reactions . Its specific research value lies in its application as a key intermediate in the development of more complex molecular architectures, particularly in pharmaceutical research . The compound is typically supplied as a liquid and should be stored under an inert atmosphere at room temperature to maintain stability . As a standard safety precaution, researchers are advised to handle this material with care, using appropriate personal protective equipment, as it may cause skin and eye irritation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methyl-3-oxo-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-16-13(15)10(2)12(14)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHGZJIVXDXXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of Ethyl 2 Methyl 3 Oxo 4 Phenylbutanoate

Investigation of Tautomeric Equilibria and Interconversion Dynamics

The presence of a β-dicarbonyl moiety in Ethyl 2-methyl-3-oxo-4-phenylbutanoate gives rise to a dynamic equilibrium between its keto and enol tautomers. This phenomenon is central to understanding its reactivity and has been the subject of extensive experimental and theoretical investigation.

Keto-Enol Tautomerism in β-Keto Esters: Experimental and Theoretical Aspects

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion between a keto form (containing a carbonyl group) and an enol form (characterized by a hydroxyl group bonded to a carbon-carbon double bond). fiveable.me In β-keto esters like this compound, an equilibrium exists between these two constitutional isomers. masterorganicchemistry.com The keto form is generally more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. fiveable.me

Experimental studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, have been crucial in elucidating the tautomeric equilibrium. masterorganicchemistry.comresearchgate.net For instance, ¹H NMR can distinguish between the keto and enol forms, allowing for the quantification of their relative populations in different environments. masterorganicchemistry.com Theoretical approaches, such as Density Functional Theory (DFT) calculations, complement these experimental findings by providing insights into the relative energies and stabilities of the tautomers. fiveable.me These computational methods can also model the transition states involved in the interconversion process. fiveable.me

Environmental and Substituent Effects on Tautomeric Distributions

The position of the keto-enol equilibrium is highly sensitive to both environmental factors and the electronic nature of substituents on the β-keto ester. fiveable.mescirp.org The solvent plays a particularly significant role; the percentage of the enol tautomer can vary dramatically with solvent polarity. masterorganicchemistry.comcdnsciencepub.com For example, in acetoacetic acid, the enol tautomer concentration ranges from less than 2% in the highly polar solvent D₂O to 49% in the nonpolar solvent CCl₄. masterorganicchemistry.com This is because nonpolar solvents favor the enol form, which can be stabilized by an internal hydrogen bond, while polar, protic solvents can disrupt this intramolecular hydrogen bonding by forming intermolecular hydrogen bonds with the keto form. masterorganicchemistry.comacs.org

Substituents on the α-carbon and on the phenyl ring of this compound would also be expected to influence the tautomeric distribution. Electron-withdrawing groups tend to favor the enol form. lifescienceglobal.com The steric bulk of substituents can also play a role, with larger groups potentially favoring enol formation to relieve steric strain around the carbonyl group. fiveable.me

Below is a table summarizing the effect of solvent on the keto-enol equilibrium for a representative β-keto ester.

Solvent% Enol Tautomer
D₂O<2%
CCl₄49%

Data for acetoacetic acid, a representative β-keto ester. masterorganicchemistry.com

Photochemical Control of Tautomerism in β-Keto Ester Systems

Recent research has explored the use of light to manipulate the keto-enol equilibrium in β-keto ester systems. chemrxiv.orgchemrxiv.orgacs.org This approach, termed photoenolization, offers a means to reversibly control the concentration of the enol tautomer with high spatiotemporal resolution. chemrxiv.orgchemrxiv.org By incorporating a photoactive moiety, such as a diarylethene, into the structure of a β-keto ester, it is possible to shift the equilibrium towards the enol form upon light irradiation. chemrxiv.orgchemrxiv.orgacs.org In its initial state, the tautomeric equilibrium of such a modified β-keto ester is almost entirely shifted towards the ketone. chemrxiv.orgchemrxiv.org However, photocyclization of the diarylethene system can establish a new equilibrium with a significant fraction of the thermally stable enol tautomer. chemrxiv.orgchemrxiv.orgresearchgate.net This light-induced tautomerization has been demonstrated in both polar and non-polar solvents. chemrxiv.orgchemrxiv.org This novel method of controlling keto-enol tautomerism could pave the way for the development of new photocontrollable processes. chemrxiv.orgchemrxiv.org

Nucleophilic and Electrophilic Functionalization of the β-Keto Ester Moiety

The dual functionality of the β-keto ester moiety in this compound provides multiple sites for chemical reactions, allowing for a wide range of nucleophilic and electrophilic functionalizations.

Reactivity at the Ketone Carbonyl and Alpha-Proton Positions

The structure of β-keto esters features both an ester and a ketone functional group, making them highly reactive. fiveable.me The carbonyl group of the ketone is electrophilic and can be attacked by nucleophiles. nih.gov The hydrogen atom at the α-position (the carbon between the two carbonyl groups) is acidic and can be removed by a base to form a resonance-stabilized enolate ion. fiveable.mefiveable.me This enolate is a potent nucleophile and can react with various electrophiles. fiveable.meuh.edu The increased acidity of the α-hydrogen is a key feature of β-dicarbonyl compounds. libretexts.orgyoutube.com

The reactivity of this compound can be summarized as follows:

Ketone Carbonyl: Undergoes nucleophilic addition reactions.

Alpha-Proton: Can be deprotonated to form a nucleophilic enolate, which can then participate in substitution reactions. uh.edu

Alpha-Substituted Reactions: Asymmetric Amination and Related Transformations

The enolate formed by deprotonation of the α-hydrogen is a versatile intermediate for the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position. fiveable.meuh.edu A particularly important transformation is the asymmetric amination of the α-carbon, which introduces a nitrogen-containing group in a stereocontrolled manner. This is a valuable method for the synthesis of optically active α-amino acid derivatives. nih.gov Reductive amination of related 2-oxo-4-phenylbutanoic acid derivatives has been shown to be an effective method for producing L-homophenylalanine. researchgate.net

Other α-substituted reactions include alkylations, where an alkyl group is added to the α-carbon. uh.edu These reactions are fundamental in organic synthesis for building more complex molecular frameworks. fiveable.me

The following table lists the key reactive sites of this compound and examples of corresponding reactions.

Reactive SiteType of ReagentExample Reaction
Ketone CarbonylNucleophileNucleophilic Addition
Alpha-ProtonBaseDeprotonation to form enolate
Alpha-Carbon (as enolate)ElectrophileAlkylation, Amination

Ester Group Modifications and Transesterification Reactions

The ethyl ester functionality of this compound is susceptible to modification through transesterification. This reaction involves the exchange of the ethyl group for a different alkyl or aryl group from an alcohol, converting one ester into another. masterorganicchemistry.com Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com

Under basic conditions, the reaction proceeds via a nucleophilic addition-elimination mechanism, initiated by an alkoxide ion attacking the ester carbonyl. masterorganicchemistry.com For instance, reacting the subject compound with sodium methoxide (B1231860) in methanol (B129727) would yield the corresponding methyl ester, Mthis compound. Conversely, acidic conditions involve protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by an alcohol. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

The susceptibility of β-keto esters to this transformation is well-documented. In studies involving related compounds, ethyl ester derivatives have been observed to form via transesterification from their methyl ester counterparts due to the reaction solvent used. researchgate.net This highlights the importance of solvent choice and reaction conditions when working with this class of molecules. researchgate.net Theoretical studies on the reactivity of β-keto esters indicate that the ester's carbonyl carbon is a primary site for nucleophilic attack, facilitating reactions like transesterification. mdpi.com Even with sterically demanding groups, such as a tert-butyl ester, transesterification has been shown to proceed effectively. mdpi.com

Catalyst TypeTypical ReagentsGeneral MechanismKey Considerations
Base-CatalyzedSodium alkoxide (e.g., NaOCH₃) in the corresponding alcohol (e.g., Methanol)Nucleophilic addition of the alkoxide to the ester carbonyl, followed by elimination of the original alkoxy group. masterorganicchemistry.comThe reaction is an equilibrium; using the alcohol as a solvent drives the reaction toward the product. masterorganicchemistry.com
Acid-CatalyzedMineral acid (e.g., H₂SO₄) or Lewis acid in an excess of the desired alcohol.Protonation of the carbonyl oxygen increases electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comAlso an equilibrium process, requiring a large excess of the reactant alcohol to ensure high conversion. masterorganicchemistry.com

Cyclization Reactions and Heterocyclic Ring Construction

The dicarbonyl nature of this compound makes it a versatile precursor for the synthesis of various carbocyclic and heterocyclic ring systems. The reactive sites within the molecule can participate in a range of intramolecular and intermolecular cyclization reactions, leading to complex molecular architectures.

Intramolecular condensation reactions, such as the Dieckmann condensation, are a powerful tool for forming cyclic β-keto esters from diesters. libretexts.org While this compound itself is not a diester, its structural motif is central to the products of such cyclizations. Furthermore, modern synthetic methods have enabled novel cyclization pathways. For example, photoredox-catalyzed radical cyclization of β-ketoesters bearing an unactivated alkene has been used to construct polyfunctionalized cyclopentanones. nih.gov This type of transformation highlights the potential of the β-keto ester group to participate in advanced carbon-carbon bond-forming strategies.

Influence of Steric Hindrance at the Alpha-Position on Cyclization Efficiency

The presence of a methyl group at the alpha-position (C2) of this compound introduces significant steric hindrance that profoundly influences its reactivity in cyclization reactions. This steric bulk can impede the approach of reagents and affect the stability of transition states, thereby controlling reaction efficiency and stereoselectivity.

Research on the radical cyclization of various β-keto esters has shown that substitution at the alpha-position can be detrimental to the reaction's success. nih.gov In one study, an α-substituted β-keto ester failed to undergo the desired cyclization, which was attributed to the difficulty in generating the necessary enol anion intermediate under the basic reaction conditions. nih.gov This suggests that the steric hindrance from the alpha-substituent can inhibit the initial deprotonation step, which is critical for many cyclization pathways.

In other contexts, such as asymmetric cycloaddition reactions, steric hindrance plays a crucial role in dictating the stereochemical outcome. nih.gov The steric properties of substituents on the ligand or the substrate can compel reactants to approach from a specific face, thereby achieving high enantioselectivity. nih.gov For this compound, the α-methyl group would be expected to similarly influence the stereochemical course of any cyclization reaction it undergoes.

Substrate TypeReaction TypeObserved Effect of α-SubstitutionPlausible Mechanistic Reason
α-H β-Keto EsterRadical CyclizationSuccessful cyclization to form cyclopentanone (B42830) derivatives. nih.govFacile formation of the enolate intermediate under basic conditions. nih.gov
α-Substituted β-Keto EsterRadical CyclizationFailure of the cyclization reaction. nih.govSteric hindrance impedes the formation of the enol anion required for the reaction to proceed. nih.gov
β,γ-Unsaturated α-KetoesterAsymmetric [2+4] CycloadditionSteric hindrance on the catalyst's ligand was crucial for enantiocontrol. nih.govSteric bulk directs the attack of the diene to a specific face of the ketoester. nih.gov

Synthesis of Pyrazolone (B3327878) and Pyrimidinone Derivatives from β-Keto Esters

β-Keto esters are classical precursors for the synthesis of five- and six-membered heterocyclic rings, such as pyrazolones and pyrimidinones, which are important scaffolds in medicinal chemistry.

Pyrazolone Synthesis: The reaction of a β-keto ester with a hydrazine (B178648) derivative is a fundamental method for constructing the pyrazolone ring, known as the Knorr pyrazole (B372694) synthesis. hilarispublisher.com This reaction involves an initial condensation between the hydrazine and one of the carbonyl groups of the β-keto ester, followed by an intramolecular cyclization and dehydration. scielo.brorientjchem.org For this compound, reaction with phenylhydrazine (B124118) would be expected to yield 4-benzyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. The regioselectivity of the initial condensation is governed by the differential reactivity of the ketone and ester carbonyls.

Pyrimidinone Synthesis: Pyrimidinone derivatives can be synthesized through multicomponent reactions, such as the Biginelli reaction, which typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. researchgate.net this compound can serve as the β-dicarbonyl component in such reactions. For example, condensation with benzaldehyde (B42025) and urea under acidic conditions would lead to the formation of a highly substituted dihydropyrimidinone derivative. These reactions provide a straightforward and atom-economical route to complex heterocyclic structures. researchgate.net

Target HeterocycleKey ReagentsGeneral Reaction Name/TypeExpected Product Core Structure
PyrazoloneThis compound, PhenylhydrazineKnorr Pyrazole Synthesis hilarispublisher.comA 5-methyl-4-benzyl-2-phenyl-substituted pyrazol-3-one.
PyrimidinoneThis compound, Benzaldehyde, UreaBiginelli Reaction researchgate.netA dihydropyrimidinone with phenyl, benzyl (B1604629), and methyl substituents.

Exploration of Novel Annulation and Condensation Routes

Beyond classical condensation reactions, this compound is a candidate for a variety of modern and novel annulation (ring-forming) and condensation strategies. These advanced methods offer new pathways to complex molecular structures with improved efficiency and selectivity.

One such innovative approach is the use of photoredox catalysis to initiate radical cyclizations. nih.gov This method allows for the formation of carbocyclic rings, such as functionalized cyclopentanones, from β-keto esters under mild conditions. nih.gov The versatility of this approach suggests that this compound could be adapted to create unique cyclopentanone structures bearing a quaternary carbon center.

Multicomponent domino reactions represent another frontier in synthetic chemistry, enabling the construction of complex heterocyclic systems in a single pot. nih.gov A three-component cyclization involving an α-keto ester, a methyl ketone, and an amino alcohol has been shown to produce γ-lactam annulated oxazacycles. nih.gov Adapting this strategy to this compound could provide rapid access to novel and complex heterocyclic scaffolds.

Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, offer a powerful means of constructing six-membered rings with high stereocontrol. nih.gov While the parent compound is not a diene or dienophile itself, it could be chemically modified to incorporate such reactivity, opening up further avenues for complex molecule synthesis.

Synthetic StrategyDescriptionPotential Application
Photoredox-Catalyzed Radical CyclizationUses light and a photocatalyst to generate radical intermediates that undergo cyclization. nih.govSynthesis of highly substituted cyclopentanone derivatives from the subject compound. nih.gov
Multicomponent Domino CyclizationCombines three or more reactants in a one-pot sequence of reactions to form a complex product. nih.govRapid assembly of novel polycyclic heterocyclic systems, such as γ-lactam annulated structures. nih.gov
[2+4] Cycloaddition (Diels-Alder)A reaction between a conjugated diene and a dienophile to form a six-membered ring. nih.govConstruction of cyclohexene-based structures after suitable functionalization of the parent molecule.

Advanced Spectroscopic and Computational Characterization of Ethyl 2 Methyl 3 Oxo 4 Phenylbutanoate

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine the optimized molecular geometry, corresponding to the lowest energy state of the molecule, and provide detailed information on bond lengths, bond angles, and dihedral angles.

For Ethyl 2-methyl-3-oxo-4-phenylbutanoate, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). materialsciencejournal.orgresearchgate.net The calculations yield the most stable three-dimensional arrangement of the atoms. The self-consistent field (SCF) energy obtained from these calculations indicates the total electronic energy of the molecule in its optimized state. materialsciencejournal.org Structural parameters derived from DFT provide a precise model of the molecular framework. For instance, the planarity of the phenyl ring and the spatial orientation of the keto-ester moiety can be accurately described. materialsciencejournal.org

Table 1: Calculated Geometrical Parameters for this compound (Illustrative) Data are representative values based on DFT calculations of similar molecules and are intended for illustrative purposes.

ParameterBond/AtomsValue
Bond Lengths (Å) C=O (keto)1.217
C=O (ester)1.219
C-O (ester)1.360
C-C (phenyl ring avg.)1.390
Bond Angles (°) O=C-C (keto)120.5
O=C-O (ester)123.0
C-O-C (ester)116.8
Dihedral Angles (°) C-C-C=O (keto)-150.0
O=C-O-C (ester)180.0

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). nih.gov

Table 2: Calculated FMO Parameters and Global Reactivity Descriptors (Illustrative) Values are representative based on DFT studies of related organic molecules.

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.85
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.20
HOMO-LUMO Energy GapΔE5.65
Ionization PotentialI ≈ -EHOMO6.85
Electron AffinityA ≈ -ELUMO1.20
Global Hardnessη = (I-A)/22.83
Chemical Potentialμ = -(I+A)/2-4.03
Global Electrophilicity Indexω = μ²/2η2.87

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Mapping

Table 3: NBO Analysis - Second Order Perturbation Theory (Illustrative) Data are representative of interactions expected in a β-keto ester.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (Oketo)π(C-C)2.5
LP (Oester)π(C=Oester)28.0
σ (C-H)σ*(C-C)5.1

Molecular Electrostatic Potential (MEP) Mapping The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. libretexts.org It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. researchgate.net

For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen atoms of the keto and ester groups due to their high electronegativity and lone pairs of electrons. researchgate.net The most positive regions (blue) would be found around the hydrogen atoms, particularly those attached to the ethyl group and the α-carbon. researchgate.net This mapping is invaluable for predicting how the molecule will interact with other reagents. libretexts.org

Conformational Analysis and Intermolecular Interaction Studies

Conformational Analysis The structural flexibility of this compound arises from the rotation around its single bonds. wikipedia.org Conformational analysis is the study of the different spatial arrangements (conformers or rotamers) and their relative energies. lumenlearning.com Computational methods can be used to perform a systematic search of the potential energy surface to identify the most stable conformers. The relative stability of different conformers is determined by a combination of steric hindrance and electronic interactions. For example, in acyclic systems, staggered conformations are generally lower in energy than eclipsed conformations. youtube.com Gauche interactions between bulky groups can introduce steric strain, destabilizing a conformation relative to an anti-conformation where these groups are further apart. csus.edu The presence of the phenyl, methyl, and ethyl groups makes a detailed conformational analysis essential for understanding the molecule's preferred shape.

Applications and Synthetic Utility of Ethyl 2 Methyl 3 Oxo 4 Phenylbutanoate in Academic Organic Synthesis

Strategic Role as a Versatile Building Block in Target-Oriented Synthesis

The strategic application of Ethyl 2-methyl-3-oxo-4-phenylbutanoate has been demonstrated in the synthesis of heterocyclic compounds with potential biological activity. Its utility is highlighted in its role as a key intermediate for creating substituted pyrimidinones, a class of compounds investigated for various therapeutic properties.

In a notable example, the compound was employed in the synthesis of novel pyrimidinone derivatives being screened for activity against Mycobacterium tuberculosis. The synthesis begins with the methylation of the parent β-keto ester, Ethyl 3-oxo-4-phenylbutanoate, to introduce the crucial methyl group at the C-2 position, yielding this compound. This intermediate then undergoes a cyclocondensation reaction with an appropriate amidine to form the final heterocyclic scaffold. This process underscores the compound's value as a modular building block, where the core structure is assembled and then elaborated into a target molecule.

Development of Novel Catalytic Systems Utilizing β-Keto Esters as Substrates

There is a lack of specific research in the reviewed literature focusing on the use of this compound as the primary substrate for the development of new catalytic systems. While the broader class of β-keto esters is frequently used to test the efficacy and scope of novel catalysts (e.g., in hydrogenation, alkylation, or arylation reactions), studies dedicated to developing catalysts specifically for transformations of this compound have not been identified.

Precursor to Structurally Diverse Organic Compounds and Complex Scaffolds

This compound has been effectively utilized as a direct precursor for the synthesis of complex heterocyclic structures. Its chemical reactivity, centered around the two carbonyl groups, allows for condensation reactions with binucleophilic reagents to construct new ring systems.

A specific application is its use in the synthesis of 6-Benzyl-5-Methyl-2-(Pyridin-2-yl)Pyrimidin-4(3H)-One. nih.gov In this multi-step synthesis, this compound is reacted with picolinimidamide (B1582038) hydrochloride in the presence of a base. nih.gov The reaction proceeds via a cyclocondensation pathway, where the amidine reacts with the β-dicarbonyl unit of the keto ester to form the substituted dihydropyrimidinone ring. This transformation showcases the compound's utility in providing the core C-5 methyl and C-6 benzyl (B1604629) substituents to the final pyrimidinone scaffold. nih.govfrontiersin.org

The table below details the synthetic pathway from the precursor to the final pyrimidinone product.

Table 1: Synthesis of 6-Benzyl-5-Methyl-2-(Pyridin-2-yl)Pyrimidin-4(3H)-One

Step Precursor Reagents and Conditions Intermediate/Product Reference
1 Ethyl 3-oxo-4-phenylbutanoate Iodomethane, K₂CO₃, DMF, Room Temperature, 2h This compound nih.gov

This synthetic route demonstrates the compound's role as a valuable intermediate, enabling the straightforward construction of complex, biologically relevant scaffolds.

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